
N-(2,4-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Descripción general
Descripción
N-(2,4-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, commonly known as DCB-MeBzPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
DCB-MeBzPA has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antibacterial activity against a variety of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. DCB-MeBzPA has also been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus.
Mecanismo De Acción
The mechanism of action of DCB-MeBzPA is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. DCB-MeBzPA has been shown to bind to the bacterial cell wall precursor lipid II, which prevents its incorporation into the cell wall, leading to cell death. DCB-MeBzPA has also been shown to disrupt the fungal cell wall by binding to β-(1,3)-glucan, which is a major component of the fungal cell wall.
Biochemical and Physiological Effects
DCB-MeBzPA has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has been shown to have minimal cytotoxicity against human cells, indicating that it may have a favorable safety profile. DCB-MeBzPA has also been shown to have low potential for drug resistance, which is a major concern in the development of antibacterial and antifungal agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCB-MeBzPA has several advantages for lab experiments, including its broad-spectrum activity against bacteria and fungi, low toxicity, and low potential for drug resistance. However, DCB-MeBzPA has some limitations, including its solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on DCB-MeBzPA. One area of interest is the development of DCB-MeBzPA as a therapeutic agent for the treatment of bacterial and fungal infections. Another area of interest is the optimization of the synthesis method of DCB-MeBzPA to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of DCB-MeBzPA and its potential applications in other areas of medicinal chemistry.
Conclusion
In conclusion, DCB-MeBzPA is a piperazine derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It has been shown to have antibacterial and antifungal activity, low toxicity, and low potential for drug resistance. The synthesis method of DCB-MeBzPA can be optimized to improve its yield and purity. Future research on DCB-MeBzPA should focus on its development as a therapeutic agent and further understanding of its mechanism of action.
Propiedades
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3/c1-15-2-4-16(5-3-15)14-23-8-10-24(11-9-23)22-13-17-6-7-18(20)12-19(17)21/h2-7,12-13H,8-11,14H2,1H3/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDIXGVPUOWMQF-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[(4-chlorophenyl)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3890310.png)
![N-(2-furylmethyl)-3-[(2-thienylacetyl)hydrazono]butanamide](/img/structure/B3890322.png)
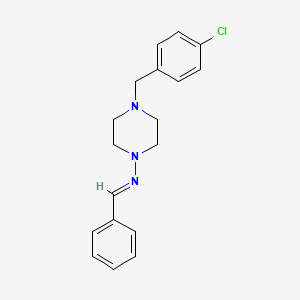
![3,3-dimethyl-10-(3-methylbutanoyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3890342.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890346.png)
![2,6-dimethoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B3890358.png)
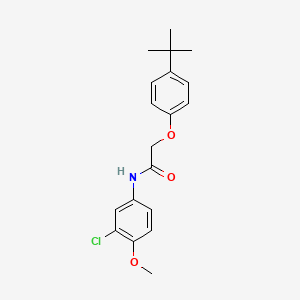
![N-[4-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3890370.png)

![4-(4-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B3890384.png)
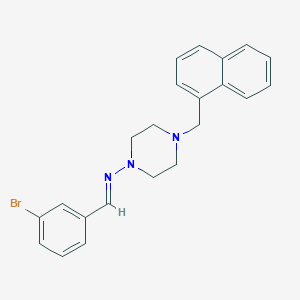
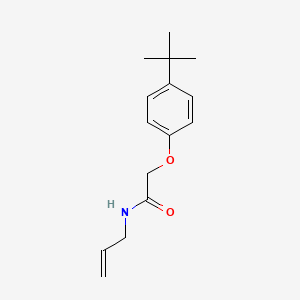
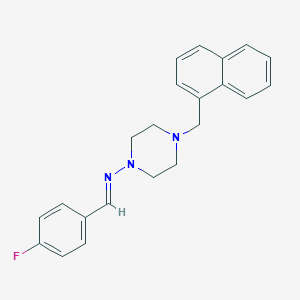
![4-({[2-(4-benzoyl-1-piperazinyl)ethyl]amino}methylene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890405.png)